Structure Elucidation of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid: A Method-Driven Approach
Structure Elucidation of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid: A Method-Driven Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted piperidine scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast array of approved therapeutics.[1] Their synthetic accessibility and conformational pre-organization make them privileged structures in drug design. However, the introduction of multiple stereocenters presents a significant analytical challenge, demanding a robust, multi-technique approach to unambiguously determine both relative and absolute stereochemistry. This guide provides a comprehensive, method-driven workflow for the complete structure elucidation of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid, a representative N-protected, disubstituted piperidine. We will move beyond a simple recitation of data, focusing instead on the strategic application of modern analytical techniques—from mass spectrometry to advanced 2D NMR—and the causal logic that dictates their selection and interpretation.
Foundational Analysis: Confirming Molecular Formula and Connectivity
Before delving into complex stereochemistry, it is imperative to confirm the compound's molecular formula and the precise connectivity of its atoms. This foundational stage employs a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.
High-Resolution Mass Spectrometry (HRMS)
Expertise: The first step in analyzing any newly synthesized compound is to verify that its elemental composition is correct. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides a mass measurement with high precision (typically to four or more decimal places), which allows for the unambiguous determination of a unique molecular formula.
Protocol Insight: For an N-protected amino acid like our target molecule (C₁₅H₁₉NO₄), we anticipate observing the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. The choice of mode depends on the analyte's chemistry; the carboxylic acid makes it amenable to both.
Expected Data:
-
Molecular Formula: C₁₅H₁₉NO₄
-
Exact Mass (Monoisotopic): 277.13141 Da
-
Observed [M+H]⁺: 278.1387 Da
-
Observed [M-H]⁻: 276.1243 Da
The correlation between the experimentally observed mass and the calculated exact mass to within a few parts-per-million (ppm) provides high confidence in the molecular formula.[2]
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups. For our target, we are looking for characteristic vibrations of the carbamate (Cbz group) and the carboxylic acid.
Expected Absorptions:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1740-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1700-1670 cm⁻¹ (strong): C=O stretch of the Cbz carbamate.
-
~1600, ~1450 cm⁻¹: C=C stretches of the aromatic ring in the Cbz group.
The presence of these distinct carbonyl stretches confirms the integrity of both the Cbz protecting group and the carboxylic acid moiety.
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We begin with simple 1D experiments (¹H and ¹³C) and then use 2D correlation experiments to piece the structure together.
Logical Workflow for NMR Connectivity: The process follows a logical sequence where each experiment builds upon the last. This self-validating system ensures that all correlations are consistent before moving to stereochemical analysis.
Caption: Logical workflow for establishing molecular connectivity using NMR.
A. ¹³C NMR Spectroscopy: This experiment reveals all unique carbon environments in the molecule. For C₁₅H₁₉NO₄, we expect to see 15 distinct signals (assuming no accidental overlap), including signals for the methyl, methylene, methine, quaternary, and carbonyl carbons.
B. ¹H NMR Spectroscopy: This provides information on the number of different proton environments, their integration (number of protons), and their multiplicity (splitting pattern), which hints at adjacent protons.
C. 2D Correlation Spectroscopy (COSY & HSQC):
-
HSQC (Heteronuclear Single Quantum Coherence): This is the critical link between the proton and carbon worlds. It produces a 2D plot showing which protons are directly attached to which carbons.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This allows us to "walk" along the molecule's backbone, connecting adjacent C-H units.[3]
By combining the information from these experiments, we can confidently assemble the piperidine ring and identify the substituents.
Table 1: Hypothetical ¹H and ¹³C NMR Data and Assignments for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid (Note: Chemical shifts are illustrative and based on typical values for similar structures.[4] Coupling constants are critical for stereochemical assignment and are discussed in Section 2.)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration | COSY Correlations |
| C2 | ~55.0 | ~3.9 | q | 1H | H3, 2-CH₃ |
| C3 | ~48.0 | ~2.8 | ddd | 1H | H2, H4a, H4e |
| C4 | ~25.0 | ~1.9 (ax) | m | 1H | H3, H5a, H5e |
| ~1.7 (eq) | m | 1H | |||
| C5 | ~24.0 | ~1.8 (ax) | m | 1H | H4a, H4e, H6a, H6e |
| ~1.6 (eq) | m | 1H | |||
| C6 | ~45.0 | ~4.1 (ax) | dm | 1H | H5a, H5e |
| ~3.1 (eq) | dt | 1H | |||
| 2-CH₃ | ~15.0 | ~1.2 | d | 3H | H2 |
| Cbz-CH₂ | ~67.5 | ~5.1 | s | 2H | - |
| Cbz-Aromatic | ~136.0 (quat) | ~7.3 | m | 5H | - |
| ~128.5 | |||||
| ~128.0 | |||||
| Cbz-C=O | ~155.0 | - | - | - | - |
| COOH | ~175.0 | ~12.0 | br s | 1H | - |
Stereochemical Elucidation: Defining the 3D Architecture
With the connectivity established, we now address the more complex question of stereochemistry. This is a two-part problem: determining the relative stereochemistry of the substituents on the piperidine ring (are they on the same side, cis, or opposite sides, trans?) and then establishing the absolute configuration (R or S at each chiral center).
Relative Stereochemistry: A Combination of Coupling Constants and NOE
Expertise & Experience: The piperidine ring is not flat; it preferentially adopts a low-energy chair conformation to minimize strain, similar to cyclohexane. The substituents (the C2-methyl group and the C3-carboxylic acid) can occupy either axial (pointing up/down) or equatorial (pointing out) positions. The relative orientation of these groups is determined by analyzing proton-proton interactions, both through bonds (J-coupling) and through space (Nuclear Overhauser Effect).
A. Analysis of ³J(H,H) Coupling Constants: The magnitude of the coupling constant (³J) between two protons on adjacent carbons is described by the Karplus equation, which relates ³J to the dihedral angle between the protons.
-
Large coupling (³J ≈ 10-13 Hz): Indicates an anti-periplanar relationship, which occurs between two axial protons (dihedral angle ≈ 180°).
-
Small coupling (³J ≈ 2-5 Hz): Indicates a synclinal relationship, which occurs between axial-equatorial or equatorial-equatorial protons (dihedral angle ≈ 60°).
For a (2R,3R) configuration, we expect a cis relationship between the C2-methyl and C3-carboxyl groups. In the most stable chair conformation, bulky groups prefer the equatorial position. Therefore, we predict a conformation where both the methyl and carboxyl groups are equatorial. This means the protons at H2 and H3 would be axial. An axial-axial relationship between H2 and H3 would result in a large coupling constant, confirming the cis stereochemistry.[5][6]
Caption: Relationship between coupling constants and proton geometry.
B. Nuclear Overhauser Effect Spectroscopy (NOESY): Trustworthiness: While coupling constants provide strong evidence, NOESY offers definitive, through-space proof of the relative configuration.[7][8] A NOESY experiment detects protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected through bonds.[9][10]
For the predicted cis diequatorial conformation, we expect to see a strong NOE correlation between the protons of the C2-methyl group and the proton at C3. This is because, in this arrangement, they are on the same face of the ring and in close proximity. Conversely, a trans arrangement would place them far apart, resulting in no NOE signal.
Caption: Predicted NOE between the C2-methyl group and H3 in the diequatorial conformation.
Absolute Stereochemistry
Expertise: Determining the absolute configuration ((2R,3R) vs. its enantiomer (2S,3S)) cannot be achieved by standard NMR or MS. This requires a chiral-sensitive technique or knowledge of the synthetic route.
A. Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers.[11] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times). By comparing the retention time of the synthesized sample to that of a known, certified standard of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid, the absolute configuration can be confirmed. This technique is also crucial for determining the enantiomeric excess (e.e.) of the sample.[12]
B. Vibrational Circular Dichroism (VCD): For novel compounds where a standard is unavailable, VCD offers a powerful alternative. This technique measures the differential absorption of left and right circularly polarized infrared light. The resulting experimental VCD spectrum can be compared to a spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., the (2R,3R) configuration). A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.[13]
C. Synthetic Provenance: Often, the most practical method for assigning absolute stereochemistry is through a synthesis that starts from a known chiral material (the "chiral pool") and proceeds through stereocontrolled reactions. If the synthetic pathway is well-established and known to proceed with a specific stereochemical outcome, the configuration of the final product can be inferred with high confidence.
Summary and Conclusion
Table 2: Summary of Evidence for Structure Confirmation
| Analytical Technique | Question Answered | Key Finding |
| HRMS | What is the molecular formula? | C₁₅H₁₉NO₄ confirmed by accurate mass measurement. |
| IR | What functional groups are present? | Confirmed presence of carbamate and carboxylic acid. |
| ¹H, ¹³C, COSY, HSQC NMR | What is the C-H framework? | Established the piperidine ring with methyl and carboxyl substituents at C2 and C3. |
| ¹H NMR Coupling Constants | What is the relative stereochemistry? | A large J-coupling between H2 and H3 suggests an axial-axial relationship, consistent with a cis diequatorial conformation. |
| NOESY NMR | What is the through-space proximity? | A clear NOE between the C2-methyl group and H3 definitively confirms the cis relative stereochemistry. |
| Chiral HPLC | What is the absolute stereochemistry? | Co-elution with an authentic standard confirms the (2R,3R) configuration and determines enantiomeric purity. |
By following this logical, evidence-based workflow, researchers can confidently and unambiguously determine the three-dimensional structure of complex chiral molecules, a critical step in the drug discovery and development process.
Appendix: Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.
-
Dilute the stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire data in the m/z range of 100-500.
-
Compare the measured mass of the most intense peak in the isotopic cluster to the calculated exact mass for the expected ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum.
-
Acquire 2D spectra (gCOSY, z-gradient HSQC, and NOESY).
-
For the NOESY experiment, use a mixing time appropriate for a molecule of this size, typically in the range of 300-800 ms.
-
Process all spectra using appropriate software, and phase and baseline correct the data before analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Select a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA or AD-H).[11]
-
Develop a mobile phase, typically a mixture of hexane and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive.
-
Prepare a ~1 mg/mL solution of the sample in the mobile phase.
-
Inject 5-10 µL of the sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the Cbz group absorbs (e.g., 225 nm).[11]
-
Inject a certified reference standard of the (2R,3R) and/or (2S,3S) isomer to assign the peaks.
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